N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide
Overview
Description
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound characterized by the presence of oxazole and oxazoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the formation of the oxazole and oxazoline rings through cyclization reactions. One common method includes the reaction of appropriate precursors under controlled conditions to form the desired compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can result in compounds with different substituents on the oxazole or oxazoline rings.
Scientific Research Applications
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate: Another compound with similar structural features but different functional groups.
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide: Shares the oxazole ring but has a benzothiophene moiety.
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-(cyclopentyloxy)benzamide: Contains a cyclopentyloxy group attached to the benzamide structure.
Uniqueness
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of oxazole and oxazoline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-7-5-8(14-17-7)11(16)13-10-6-9(18-15-10)12(2,3)4/h5-6H,1-4H3,(H,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGLDEJWYMNNPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NOC(=C2)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153806 | |
Record name | N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-5-methyl-3-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-78-2 | |
Record name | N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-5-methyl-3-isoxazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959239-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-5-methyl-3-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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